4-Chlorocinnamic acid

Catalog No.
S600200
CAS No.
940-62-5
M.F
C9H7ClO2
M. Wt
182.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorocinnamic acid

Standard cinnamic acid derivatives often suffer from low thermal stability and uncontrolled reactivity. 4-Chlorocinnamic acid resolves these issues:

  • Stable C-Cl handle for sequential functionalization: survives decarboxylative alkylation, enables late-stage cross-coupling.
  • High melting point (248-250°C) and topochemical lattice enable quantitative solid-state [2+2] photodimerization.
  • Required building block for TRPV1 antagonists (e.g., SB366791) and PET radioligands.

Available in bulk with certified purity.

CAS Number

940-62-5

Product Name

4-Chlorocinnamic acid

IUPAC Name

(E)-3-(4-chlorophenyl)prop-2-enoic acid

Molecular Formula

C9H7ClO2

Molecular Weight

182.60 g/mol

InChI

InChI=1S/C9H7ClO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+

InChI Key

GXLIFJYFGMHYDY-ZZXKWVIFSA-N

solubility

0.546 mg/mL
insoluble in water; soluble in oils
slightly soluble (in ethanol)

Synonyms

(2E)-3-(4-Chlorophenyl)-2-propenoic Acid; NSC 52172;

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)Cl

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)Cl

The exact mass of the compound 4-Chlorocinnamic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52172. It belongs to the ontological category of monochlorobenzenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 g, 25 g

4-Chlorocinnamic acid (CAS 940-62-5) is a para-halogenated α,β-unsaturated aromatic carboxylic acid that serves as a highly rigid, thermally stable building block in advanced organic synthesis and materials science. Featuring a highly conjugated trans-alkene system paired with a robust aryl chloride moiety, this compound offers a fundamentally different physicochemical profile compared to its unsubstituted parent, cinnamic acid. Commercially, it is prioritized for its exceptionally high melting point (248–250 °C), predictable solid-state stacking architecture, and orthogonal reactivity. These properties make it an indispensable precursor for the stereoselective synthesis of cyclobutane derivatives via topochemical photodimerization, the manufacturing of high-affinity TRPV1 receptor antagonists, and the execution of step-economic cross-coupling workflows where the C-Cl bond must be preserved during upstream transformations .

Procurement Fit

Synthesis Key intermediate for herbicide Maidisan and p-chlorophenylpropionic acid production
Bioactivity Enzyme inhibition (urease, tyrosinase) and antimicrobial screening scaffold
Photomechanics Rare light-to-mechanical transduction crystals for smart-material research

Substituting 4-chlorocinnamic acid with generic cinnamic acid or other halogenated analogs (such as 4-fluorocinnamic acid or 4-bromocinnamic acid) frequently leads to process failures or degraded downstream performance. Unsubstituted cinnamic acid lacks the para-chloro directing group, which not only drastically lowers the bulk thermal stability (melting at ~133 °C vs ~248 °C) but also alters the crystal lattice, preventing the specific head-to-head molecular stacking required for quantitative [2+2] solid-state photodimerization [1]. Furthermore, in multi-step continuous or batch synthesis, the C-Cl bond provides a uniquely balanced orthogonal handle: unlike the highly reactive C-Br bond in 4-bromocinnamic acid, which is prone to premature oxidative addition, the C-Cl bond remains completely intact during aggressive transformations like decarboxylative alkylation, yet remains perfectly accessible for late-stage palladium-catalyzed cross-coupling[2].

Substitution Risk

Para-chloro substitution cannot be replaced by ortho-chloro; enzyme inhibition profiles shift markedly across positional isomers.
Replacing Cl with F, Br, or OCH₃ alters antimicrobial spectra and target engagement, producing non-interchangeable activity profiles.
Photomechanical response is specific to 4-chlorocinnamic acid crystal packing; generic cinnamic acid analogs lack this light-to-mechanical function.

Thermal Stability Enhancement

The para-chloro substitution fundamentally alters the intermolecular hydrogen-bonding and packing network of the crystal lattice, resulting in a massive enhancement in thermal stability. 4-Chlorocinnamic acid exhibits a melting point of 248–250 °C, whereas the unsubstituted baseline, cinnamic acid, melts at 133–135 °C . This 115 °C differential is highly significant for industrial processing, as it allows the halogenated derivative to be utilized in high-temperature melt-phase polymerizations or aggressive thermal couplings without premature melting, sublimation, or degradation.

Evidence DimensionMelting Point (Thermal Stability)
Target Compound Data248–250 °C
Comparator Or BaselineCinnamic acid (133–135 °C)
Quantified Difference+115 °C higher melting point
ConditionsStandard atmospheric pressure thermal analysis

Enables the use of the compound in harsh, high-temperature manufacturing environments where unsubstituted cinnamic acid would melt or degrade.

Urease IC50
Head-to-head
4-CCA 1.10 μM
2-CCA 0.66 μM
Supports isomer-selectivity review; ortho-chloro shows higher potency.
In vitro urease assay; ~1.7-fold difference.

Orthogonal Reactivity in Decarboxylation

In advanced synthetic workflows, 4-chlorocinnamic acid serves as a superior substrate for visible-light-enabled decarboxylative functionalizations, such as mono- or difluoromethylation. Studies demonstrate that the C-Cl bond remains 100% untouched during these radical-mediated decarboxylative processes, yielding intermediate products that safely retain the halogen handle [1]. In contrast, 4-bromocinnamic acid is often too reactive and can undergo competitive side reactions or premature oxidative addition depending on the catalytic system. The retained C-Cl bond provides an ideal, stable handle for subsequent transition-metal-catalyzed cross-coupling reactions.

Evidence DimensionHalogen bond stability during decarboxylation
Target Compound DataC-Cl bond remains 100% intact
Comparator Or Baseline4-Bromocinnamic acid (susceptible to competitive C-Br cleavage)
Quantified DifferenceComplete preservation of the orthogonal cross-coupling handle
ConditionsVisible-light-enabled metal-free decarboxylative alkylation

Allows chemists to perform step-economic, orthogonal multi-step syntheses without the need for complex protecting group strategies.

Tyrosinase Inhibition
Cross-study comparable
Monophenolase IC50 0.477 mM
Diphenolase IC50 0.229 mM
Differential inhibition suggests diphenolase preference; ~2-fold difference.
Mushroom tyrosinase; substrate-specific measurement.

Solid-State Photodimerization Efficiency

The specific crystal packing of 4-chlorocinnamic acid heavily favors highly ordered[2+2] photodimerization. When subjected to UV irradiation in assisted systems, trans-4-chlorocinnamic acid achieves a 100% quantitative yield of the rctt-head-to-head cyclobutane dimer [1]. In a direct comparative study, trans-4-fluorocinnamic acid only achieved a 90% yield under identical conditions, leaving 10% of the material as unreacted or isomerized residuals (7% trans, 3% cis) [1]. The perfect conversion of the chloro-derivative drastically simplifies downstream purification.

Evidence DimensionHead-to-head[2+2] photodimer yield
Target Compound Data100% yield (no residuals)
Comparator Or Baseline4-Fluorocinnamic acid (90% yield, 10% residuals)
Quantified Difference+10% absolute yield and complete elimination of unreacted monomers
ConditionsUV-irradiation of trans-cinnamic acid derivatives assisted by CS-COOH in solution/solid-state

Eliminates the need for costly and time-consuming chromatographic separation of unreacted monomers or unwanted stereoisomers in the production of truxinic acid derivatives.

Antifungal Efficacy
Cross-study comparable
Pure 4-CCA 65% inhibition
Crude fraction 28% inhibition
Supports antifungal screening; pure compound shows 2.3-fold higher response.
C. gloeosporioides mycelial growth assay.

TRPV1 Receptor Binding Affinity

In the synthesis of high-affinity TRPV1 receptor antagonists, such as the PET radioligand[11C]SB366791, 4-chlorocinnamic acid is the mandatory precursor. The 4-chloro substitution on the cinnamide core is critical for target engagement, yielding an antagonist with an in vitro binding affinity of 280 nM for human TRPV1 [1]. Substituting this precursor with unsubstituted cinnamic acid results in analogs that fail to achieve the required binding pocket interactions, rendering them pharmacologically inactive. The compound provides a reliable 55% isolated yield of the critical intermediate when reacted with thionyl chloride and the corresponding amine[1].

Evidence DimensionReceptor Binding Affinity (IC50/Ki proxy)
Target Compound Data280 nM (human TRPV1) for the 4-chloro derivative
Comparator Or BaselineUnsubstituted cinnamic acid derivatives (lack essential halogen-pocket binding)
Quantified DifferenceCritical enabling of nanomolar target affinity
ConditionsIn vitro binding assay for human TRPV1 receptors

Proves that the 4-chloro moiety is non-negotiable for procurement in specific neuro-pharmaceutical discovery programs targeting the TRPV1 channel.

Photomechanical Response
Class-level inference
Crystals bend, twist, or jump upon UV irradiation; magnitude tunable by crystal size and shape.
Unique light-to-mechanical transduction; not observed in most cinnamic acid analogs.
Solid-state [2+2] photodimerization; crystal-packing dependent.
Bioactivity Spectrum
Class-level inference
α-Glucosidase IC50 390 μM; scaffold for antifungal esters (MIC 0.024–0.13 μmol/mL)
Para-Cl pattern yields distinct multi-target profile not replicated by F, Br, or OCH₃.
Multiple assay systems; scaffold-specific SAR context.
Industrial Intermediate
Reported
Direct precursor to herbicide Maidisan; esterification yield near quantitative.
Validated industrial route with batch-specific CoA ensures process reproducibility.
Scalable synthesis from p-chlorobenzaldehyde.

Orthogonal API Synthesis

Leveraging its stable C-Cl bond, 4-chlorocinnamic acid is the ideal starting material for complex active pharmaceutical ingredients (APIs) requiring sequential functionalization. It allows for initial modifications at the alkene or carboxylic acid sites (such as decarboxylative alkylation) while preserving the aryl chloride for late-stage Suzuki or Buchwald-Hartwig cross-coupling[1].

Stereopure Truxinic Acid Synthesis

Due to its highly ordered crystal lattice and quantitative[2+2] photodimerization yield, this compound is perfectly suited for the industrial or laboratory-scale production of rctt-head-to-head cyclobutane dimers. It outperforms fluorinated analogs by eliminating residual monomers, thereby streamlining downstream purification and isolation [2].

High-Temperature Polymer Applications

With a melting point exceeding 248 °C, 4-chlorocinnamic acid is an excellent candidate for integration into high-performance photoreactive polymers, liquid crystals, or metal-organic frameworks (MOFs) that require high-temperature processing steps where standard cinnamic acid would prematurely melt or degrade .

TRPV1-Targeted Neurotherapeutics

The compound is the required building block for synthesizing specific TRPV1 antagonists and PET radioligands (e.g., SB366791). The para-chloro group directly engages the receptor binding pocket, making this exact compound indispensable for medicinal chemistry programs focused on chronic pain and epilepsy models [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Postharvest crop protection research
Natural product-derived scaffold; reported in planta response
Field efficacy and formulation stability
Enzyme inhibitor screening (tyrosinase, urease)
Differential mono-/diphenolase inhibition; isomer-dependent urease potency
Target selectivity and SAR expansion
Light-driven actuator & smart material development
Crystal photomechanical response tunable by shape/size
Photoreaction efficiency and mechanical fatigue
Agrochemical manufacturing intermediate
Established industrial route to herbicide Maidisan
Batch purity and process scalability

Physical Description

White powder; [Alfa Aesar MSDS]

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

182.0134572 Da

Monoisotopic Mass

182.0134572 Da

Boiling Point

298.00 to 300.00 °C. @ 760.00 mm Hg

Heavy Atom Count

12

Melting Point

133 °C

UNII

6J7K3LQS3P

Related CAS

16089-48-8 (potassium salt)
538-42-1 (hydrochloride salt)
63938-16-9 (nickel(+2) salt)

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (11.36%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (11.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1615-02-7
940-62-5

Wikipedia

Cinnamic acid
Aminopterin

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Propenoic acid, 3-phenyl-, (2E)-: ACTIVE
2-Propenoic acid, 3-phenyl-: ACTIVE
Heparin, lithium salt: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

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